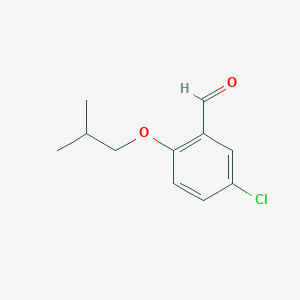

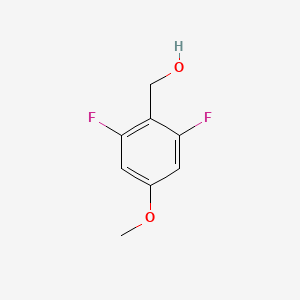

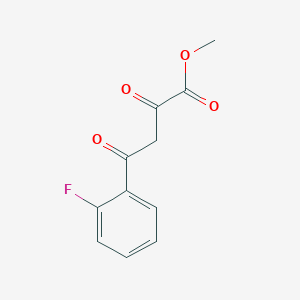

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Übersicht

Beschreibung

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, also known as MDPB, is a chemical compound that belongs to the class of benzodioxoles. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting properties.

Wissenschaftliche Forschungsanwendungen

Inhibitors of Glycolic Acid Oxidase

- Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate derivatives have been synthesized and studied as potent inhibitors of porcine liver glycolic acid oxidase. These compounds contain lipophilic 4-substituents and exhibit significant inhibitory activity (Williams et al., 1983).

Reactions with Aromatic Aldehydes

- A study on the reactions of 4-polyfluoroalkyl 2,4-dioxobutanoates with aromatic aldehydes has been conducted, leading to the formation of various complex compounds. This includes the synthesis of tetrafluoro-1-phenyl-1H-furo[3,4-b]chromene-3,9-dione (Pryadeina et al., 2006).

Synthesis of Complex Structures

- Research indicates that methyl 2,4-dioxobutanoates can react with tetracyanoethylene to yield compounds that can form supramolecular structures with one-dimensional channels, potentially useful for the inclusion of large organic and bioorganic molecules (Sheverdov et al., 2017).

Three-Component Cyclization

- A method involving three-component cyclization of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates has been developed, leading to the synthesis of a library of 122 derivatives with an indolin-2-one motif, which is significant in natural alkaloids (Vydzhak et al., 2020).

Inhibition of Influenza Virus Endonuclease

- A series of 4-substituted 2,4-dioxobutanoic acid compounds have been identified as selective inhibitors of the cap-dependent endonuclease activity in both influenza A and B viruses, offering potential for antiviral agent development (Tomassini et al., 1994).

Antimicrobial and Analgesic Activity

- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using methyl 2,4-dioxobutanoates, have been studied for their antimicrobial, analgesic, antipyretic, and immunotropic activities [(Mar'yasov et al., 2016)](https://consensus.app/papers/synthesis-antimicrobial-analgesic-antipyretic-maryasov/67105a545f1552f08803911d76fbe767/?utm_source=chatgpt).

Synthesis of Tetrazolopyrimidines

- The fusion of 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes has been explored for synthesizing various derivatives, including tetrazolopyrimidines. This research shows the versatility of methyl 2,4-dioxobutanoates in synthesizing complex organic compounds (Gein et al., 2007).

Manganese-Mediated Synthesis of Cyclic Peroxides

- Studies have investigated the reaction of methyl 2,4-dioxobutanoates with molecular oxygen in the presence of manganese compounds. This process led to the synthesis of cyclic peroxides, highlighting the role of these compounds in organic synthesis (Qian et al., 1992).

Structural Analysis of Fluorinated Compounds

- The crystal structure of 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one has been analyzed, showing the orientation of fluorophenyl rings and providing insights into the structural aspects of similar fluorinated compounds (Parthiban et al., 2009).

Synthesis of Pyridyl Dioxobutanoates

- Research has been conducted on the synthesis of methyl pyridyl-2,4-dioxobutanoates, leading to the creation of new compounds with potential antimicrobial activities. This work highlights the versatility of methyl 2,4-dioxobutanoates in medicinal chemistry (Elzahhar et al., 2015).

Synthesis of Cyclobutene Derivatives

- Ethyl 4-aryl-2,4-dioxobutanoates have been used in a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, demonstrating the potential for synthesizing electron-deficient dienes (Yavari & Samzadeh‐Kermani, 1998).

Eigenschaften

IUPAC Name |

methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWAJGTYVMQLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407150 | |

| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608536-99-8 | |

| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)